(2-Methylfuran-3-yl)methanamine
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Overview
Description
(2-Methylfuran-3-yl)methanamine is an organic compound with the molecular formula C6H9NO It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylfuran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylfuran.
Formylation: 2-Methylfuran undergoes formylation to produce 2-methylfuran-3-carbaldehyde.
Reductive Amination: The aldehyde group in 2-methylfuran-3-carbaldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Methylfuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like PhI(OAc)2 in combination with TEMPO can be used for oxidation under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the furan ring.
Major Products:
Oxidation: Formation of imines, nitriles, or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(2-Methylfuran-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methylfuran-3-yl)methanamine depends on its application:
Biological Activity: When used in medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electron-donating effects of the furan ring and the nucleophilicity of the amine group.
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methanamine: Similar structure but with the methyl group at a different position on the furan ring.
Furan-2-ylmethanamine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness:
Position of Substituents: The position of the methyl group in (2-Methylfuran-3-yl)methanamine influences its reactivity and the types of reactions it can undergo.
Applications: The specific structure of this compound makes it suitable for certain applications in medicinal chemistry and material science that other similar compounds may not be as effective for.
Properties
IUPAC Name |
(2-methylfuran-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJAKJOQAZHEJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594618 |
Source
|
Record name | 1-(2-Methylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35801-15-1 |
Source
|
Record name | 1-(2-Methylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylfuran-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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